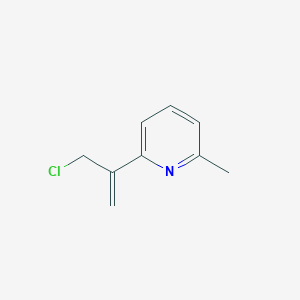

2-(1-Chloromethylvinyl)-6-methylpyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10ClN |

|---|---|

Molecular Weight |

167.63 g/mol |

IUPAC Name |

2-(3-chloroprop-1-en-2-yl)-6-methylpyridine |

InChI |

InChI=1S/C9H10ClN/c1-7(6-10)9-5-3-4-8(2)11-9/h3-5H,1,6H2,2H3 |

InChI Key |

NJRNGRDMGNGOKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)C(=C)CCl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 1 Chloromethylvinyl 6 Methylpyridine

Retrosynthetic Analysis of the 2-(1-Chloromethylvinyl)-6-methylpyridine Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comadvancechemjournal.com For this compound, the primary disconnections focus on the formation of the vinyl group and the installation of the chloromethyl functionality.

A logical retrosynthetic approach would involve a disconnection of the carbon-carbon double bond of the vinyl group. This suggests a Wittig-type reaction or an aldol (B89426) condensation as a key forward step. The immediate precursor, or "synthon," would be a ketone, specifically 2-acetyl-6-methylpyridine (B1266835). This intermediate is attractive as it can be synthesized from the readily available starting material, 2,6-lutidine (2,6-dimethylpyridine).

An alternative disconnection targets the C-Cl bond. This suggests that the vinyl group could be formed first, followed by an allylic chlorination step. However, controlling the regioselectivity of such a reaction could be challenging. Therefore, building the carbon skeleton first and then introducing the chloro-group via functional group interconversion from a more stable precursor, like an alcohol, is often a more reliable strategy.

Precursor Synthesis via Pyridine (B92270) Functionalization

The functionalization of the pyridine ring, particularly at the 2- and 6-positions, is crucial for building the necessary precursors. The synthesis of 2-Methyl-6-(halomethyl)pyridine intermediates is a critical step in many synthetic routes.

These halogenated intermediates are key for introducing the vinyl group through subsequent reactions. Several methods have been developed for their synthesis.

Direct chlorination of the methyl groups of 2,6-lutidine (2,6-dimethylpyridine) presents a direct route to the desired chloromethylated precursor. nih.gov However, this approach can suffer from a lack of selectivity, potentially leading to a mixture of mono- and di-chlorinated products, as well as chlorination on the pyridine ring itself. patsnap.comgoogle.com Controlling the reaction conditions, such as temperature and the choice of chlorinating agent, is essential to favor the formation of the mono-chlorinated product, 2-(chloromethyl)-6-methylpyridine. nih.gov

More advanced methods may utilize N-oxides to direct the chlorination. For instance, treating a pyridine-N-oxide with a chlorinating agent can facilitate substitution on the adjacent methyl group. orientjchem.org

A more controlled and widely used approach involves a two-step process: the synthesis of 2-Methyl-6-hydroxymethylpyridine followed by the conversion of the hydroxyl group to a chloride.

The synthesis of the alcohol intermediate can be achieved through various methods. One patented method starts with 2-methylpyridine (B31789) (2-picoline), which undergoes a Friedel-Crafts acylation to yield 2-methyl-6-acetylpyridine. google.com This ketone is then reduced to the corresponding alcohol, 2-methyl-6-hydroxymethylpyridine, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. google.com Another approach involves the selective reduction of one of the ester groups of 2,6-pyridinedicarboxylic acid dimethyl ester. google.com Biocatalytic processes using recombinant microbial cells have also been developed to produce 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, offering a greener alternative. rsc.org

Once the 2-Methyl-6-hydroxymethylpyridine is obtained, the hydroxyl group can be converted to a chloride using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a common reagent for this transformation. google.commdpi.com Alternative reagents like triphosgene (B27547) in toluene (B28343) have also been employed successfully for this conversion. google.com

| Chlorinating Agent | Typical Conditions | Advantages/Disadvantages |

| **Thionyl Chloride (SOCl₂) ** | Neat or in halogenated solvent, 0°C to reflux | Robust and common, but can lead to over-conversion and produces toxic SO₂ gas. mdpi.com |

| Phosphoryl Chloride (POCl₃) | With triethylamine (B128534) | Efficient for conversions from N-oxides. wikipedia.orgresearchgate.net |

| Cyanuric Chloride | Dichloromethane, room temp | Milder alternative, avoids harsh reagents and difficult conditions. mdpi.com |

| Triphosgene | Toluene, 0-10°C | Simple operation, few waste products, high yield and purity. google.com |

Alternative synthetic strategies often involve the use of pyridine N-oxides. The reaction of 2-picoline-N-oxide with phosphoryl chloride (POCl₃) in the presence of triethylamine is an efficient method to produce 2-chloromethylpyridine. wikipedia.orgresearchgate.net Other chlorinating agents such as diethylchlorophosphate, ethyl chloroformate, and phosgene (B1210022) can also be used with 2-picoline-N-oxide to yield the desired product in moderate yields. researchgate.net Another modified synthesis involves the use of trichloroisocyanuric acid (TCCA) for the chlorination step, which is noted for being a safe and efficient reagent. orientjchem.org

The synthesis of brominated analogues can be useful for certain coupling reactions or as alternative intermediates. Bromination can be targeted at either the pyridine ring or a pre-existing vinyl group.

The direct bromination of the pyridine ring often requires harsh conditions. However, the use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of oleum (B3057394) can provide a more selective process. google.com The bromination of 1,4-dihydropyridine (B1200194) derivatives has been optimized using pyridinium (B92312) bromide–perbromide in ethyl acetate, which was found to be superior to NBS or DBDMH for this specific substrate. mdpi.com

For the bromination of a vinyl group attached to a pyridine ring, several methods are available from general organic synthesis. The reaction of enolizable ketones with reagents based on (PhO)₃P-halogen can yield vinyl halides under mild conditions. organic-chemistry.org Another strategy involves the anti-Markovnikov hydrobromination of a terminal alkyne precursor, which would yield a terminal E-alkenyl bromide with high regio- and diastereoselectivity. organic-chemistry.org Additionally, oxidative bromination of olefins using a combination of Selectfluor and KBr can lead to various brominated products depending on the substrate. organic-chemistry.org

Synthesis of 2-Methyl-6-(halomethyl)pyridine Intermediates

Introduction of the Vinyl Moiety and Stereochemical Control

The assembly of the vinyl group onto the pyridine scaffold is a cornerstone of the synthesis of this compound. This process involves not only the formation of the carbon-carbon double bond but also the establishment of the correct stereochemical configuration.

Olefination Reactions for Vinyl Group Elaboration

Olefination reactions provide a direct and versatile approach to forming the vinyl moiety. The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are paramount in this context. nrochemistry.comwikipedia.orglumenlearning.com These reactions involve the coupling of a carbonyl compound with a phosphorus ylide or a phosphonate (B1237965) carbanion, respectively, to yield an alkene.

For the synthesis of this compound, a plausible precursor is 2-acetyl-6-methylpyridine. This ketone can be subjected to a Wittig reaction using a chloromethyl-substituted phosphorane, such as (chloromethylene)triphenylphosphorane. This ylide, generated from the corresponding phosphonium (B103445) salt, would react with the acetyl group to form the desired 1-chloromethylvinyl structure.

The Horner-Wadsworth-Emmons reaction offers an alternative with several advantages, including the use of more nucleophilic phosphonate carbanions and easier removal of byproducts. nrochemistry.comwikipedia.org A phosphonate ester, such as diethyl chloromethylphosphonate, can be deprotonated with a strong base to form a stabilized carbanion. This carbanion would then react with 2-acetyl-6-methylpyridine to yield the target alkene. The reaction conditions for HWE reactions are often milder, and they can be effective even with sterically hindered ketones. nrochemistry.com

| Reaction | Key Reagents | General Application | Stereochemical Outcome |

|---|---|---|---|

| Wittig Reaction | Phosphonium ylide (e.g., (chloromethylene)triphenylphosphorane) | Conversion of aldehydes and ketones to alkenes. lumenlearning.com | Depends on ylide stability; non-stabilized ylides favor (Z)-alkenes, while stabilized ylides favor (E)-alkenes. organic-chemistry.org |

| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate carbanion (e.g., from diethyl chloromethylphosphonate) | Stereoselective synthesis of alkenes from aldehydes and ketones. nrochemistry.comwikipedia.org | Generally favors the formation of (E)-alkenes. Modifications like the Still-Gennari protocol can favor (Z)-alkenes. nrochemistry.com |

Synthesis of Vinyl-Substituted Pyridines

Beyond direct olefination of a ketone precursor, other methodologies exist for the synthesis of vinyl-substituted pyridines. These methods can provide alternative routes to intermediates that can be subsequently modified to introduce the chloromethyl group.

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have been effectively employed for the synthesis of vinylpyridines. This reaction typically involves the palladium-catalyzed coupling of a halopyridine with a vinylboron species, such as potassium vinyltrifluoroborate. This approach is valuable for its functional group tolerance and mild reaction conditions.

Another strategy involves elimination reactions from suitable precursors. For instance, a 2-(1-hydroxyethyl)-6-methylpyridine intermediate could be dehydrated to form 2-vinyl-6-methylpyridine. This vinylpyridine could then be a substrate for subsequent chlorination.

Stereoselective Formation of the 1-Chloromethylvinyl Configuration

Achieving the desired stereochemistry in the formation of the 1-chloromethylvinyl group is a critical consideration. While the target molecule itself does not exhibit E/Z isomerism at the double bond due to the two identical substituents on one of the vinyl carbons, the principles of stereoselective alkene synthesis are highly relevant for related structures and for minimizing potential side reactions.

The stereochemical outcome of olefination reactions is often influenced by the nature of the reagents and the reaction conditions. In the Wittig reaction, the use of stabilized ylides (containing electron-withdrawing groups) generally leads to the formation of (E)-alkenes, whereas non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons reaction typically favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.org However, modifications to the reaction conditions, such as the use of specific bases and solvents, can influence the stereoselectivity. The Still-Gennari modification, for example, employs phosphonates with electron-withdrawing groups in the presence of a strong base in a non-polar solvent at low temperatures to favor the formation of (Z)-alkenes. nrochemistry.com

For the synthesis of more complex chloroalkenes where stereochemistry is a factor, organocuprate-mediated reactions have been shown to provide high levels of stereoselectivity in the formation of (Z)-chloroalkenes. nrochemistry.comwikipedia.org

Halogenation at the Vinyl Carbon and Site Selectivity

The introduction of the chlorine atom at the vinyl carbon is a pivotal step that requires careful consideration of the reaction methodology to ensure site selectivity and avoid unwanted side reactions.

Chlorination Techniques for Vinyl Moieties

Direct chlorination of a pre-formed vinyl group can be challenging and may lead to a mixture of products, including di-chlorinated species. A more controlled approach often involves the synthesis of the vinyl chloride as part of the olefination step, as discussed previously.

However, if a vinylpyridine intermediate is synthesized, subsequent chlorination can be attempted. One potential route involves the conversion of a ketone to a vinyl chloride. For instance, if a precursor with a vinyl group is not readily accessible, one could envision a pathway where 2-acetyl-6-methylpyridine is first converted to an enol derivative, which is then chlorinated.

More direct methods for the chlorination of alkenes often involve electrophilic addition of chlorine, which would not be suitable for the synthesis of a vinyl chloride. Radical chlorination could be a possibility, but selectivity would be a major challenge.

Selective Halogen Exchange Reactions on Vinyl Groups

Selective halogen exchange reactions provide a powerful tool for the synthesis of vinyl chlorides from other vinyl halides. The Finkelstein reaction, which involves the exchange of one halogen for another, is a classic example. wikipedia.org However, the traditional Finkelstein reaction is generally not effective for vinyl halides due to the increased strength of the carbon-halogen bond in sp2 hybridized systems. slideshare.netorganic-chemistry.org

To overcome this limitation, metal-mediated halogen exchange reactions have been developed. lumenlearning.comorganic-chemistry.orgyoutube.com These reactions often employ transition metal catalysts, such as nickel or copper complexes, to facilitate the exchange of a halogen on a vinyl or aryl halide. organic-chemistry.orgyoutube.com For example, a vinyl bromide or iodide could be converted to the corresponding vinyl chloride using a chloride source in the presence of a suitable catalyst. These reactions are often reversible, and the equilibrium can be driven by the choice of solvent and the relative concentrations of the halide ions. youtube.com

| Reaction | Substrate | Reagents | Applicability to Vinyl Halides |

|---|---|---|---|

| Finkelstein Reaction | Alkyl Halides | NaI in acetone | Generally unreactive for vinyl halides. slideshare.netorganic-chemistry.org |

| Metal-Mediated Halogen Exchange | Aryl and Vinyl Halides | Chloride source (e.g., CuCl, LiCl) with a metal catalyst (e.g., Ni, Cu) | Effective for the conversion of vinyl bromides or iodides to vinyl chlorides. lumenlearning.comorganic-chemistry.orgyoutube.com |

Considerations for Regioselectivity and Stereoselectivity in Halogenation

The halogenation of 2-isopropenyl-6-methylpyridine (B38471) to yield this compound is a critical transformation where control of regioselectivity is paramount. The reaction proceeds via a free-radical mechanism, typically initiated by light or a radical initiator. The key challenge lies in selectively substituting a hydrogen atom on the methyl group of the isopropenyl substituent, while avoiding reactions at other positions, such as the vinyl C-H bonds, the other methyl group on the pyridine ring, or the pyridine ring itself.

Regioselectivity:

The desired regioselectivity is primarily governed by the relative stability of the potential radical intermediates. Abstraction of a hydrogen atom from the methyl group of the isopropenyl moiety leads to the formation of a resonance-stabilized allylic radical. This delocalization of the unpaired electron over the adjacent double bond significantly lowers the energy of this intermediate compared to other possible radicals that could be formed.

For instance, abstraction of a hydrogen from the methyl group at the 6-position of the pyridine ring would generate a less stable primary alkyl radical. Similarly, radical addition to the double bond is a competing pathway, but under conditions of low halogen concentration, allylic substitution is generally favored. libretexts.org The use of reagents like N-chlorosuccinimide (NCS) is advantageous as it provides a low, steady concentration of the halogenating agent, thereby promoting the desired allylic substitution over addition reactions.

The electronic nature of the 6-methylpyridine ring can also influence the regioselectivity. The electron-donating nature of the methyl group and the electron-withdrawing nature of the pyridine nitrogen can affect the stability of the radical intermediates and the transition states leading to them. However, the formation of the resonance-stabilized allylic radical is expected to be the dominant factor directing the chlorination to the desired methyl group of the vinyl substituent.

Stereoselectivity:

The halogenation of 2-isopropenyl-6-methylpyridine to form this compound does not generate a new stereocenter at the carbon bearing the chlorine atom, as this carbon is not chiral. Therefore, stereoselectivity in terms of enantiomers or diastereomers is not a primary concern for this specific transformation. However, the geometry of the resulting double bond (E/Z isomerism) is fixed by the starting material and is not altered during the radical substitution process.

Optimization of Synthetic Routes and Reaction Conditions

The optimization of the synthetic route to this compound, primarily focusing on the allylic chlorination step, is crucial for maximizing yield and purity while minimizing side reactions. Key parameters that require careful tuning include the choice of chlorinating agent, solvent, reaction temperature, and the use of a radical initiator.

N-Chlorosuccinimide (NCS) is a preferred reagent for allylic chlorination due to its ability to maintain a low concentration of chlorine radicals, which favors substitution over addition. researchgate.net The reaction is typically carried out in a non-polar solvent to minimize ionic side reactions.

Below is a table summarizing key reaction conditions that can be optimized for the synthesis of this compound from 2-isopropenyl-6-methylpyridine.

| Parameter | Condition | Rationale |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Provides a low concentration of chlorine, favoring allylic substitution over addition. |

| Solvent | Carbon tetrachloride (CCl4), Benzene, or Dichloromethane (CH2Cl2) | Non-polar solvents that are suitable for radical reactions and can dissolve the reactants. |

| Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) | Thermal or photochemical initiators to generate the initial radicals and start the chain reaction. |

| Temperature | Reflux temperature of the solvent | Provides the necessary energy to initiate the radical chain reaction and maintain a suitable reaction rate. |

| Reaction Time | Monitored by TLC or GC | Ensures complete consumption of the starting material while minimizing the formation of degradation products. |

| Work-up | Filtration of succinimide, washing with aqueous base, and purification by chromatography or distillation | To remove the by-products and isolate the pure desired product. |

Careful control of these parameters is essential to achieve a high yield of this compound while avoiding potential side products, such as dichlorinated compounds or products of addition to the double bond.

Scalability and Efficiency in the Synthesis of this compound

The scalability and efficiency of the synthesis of this compound are critical considerations for potential industrial applications. Transitioning from a laboratory-scale synthesis to a larger-scale production process introduces several challenges that need to be addressed.

Scalability:

Key factors influencing the scalability of the allylic chlorination reaction include:

Heat Management: Radical chlorinations are often exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure safety. The choice of reactor and cooling systems becomes critical.

Mixing: Homogeneous mixing of the reactants, especially the solid NCS, is important for consistent reaction progress and to avoid localized overheating.

Reagent Addition: Controlled addition of the radical initiator can help to manage the reaction rate and temperature.

Safety: The use of potentially hazardous reagents and solvents requires appropriate safety protocols and engineering controls, especially on a larger scale. For instance, the use of toxic solvents like carbon tetrachloride might be replaced with safer alternatives.

Efficiency:

Process Optimization: As detailed in the previous section, optimizing reaction conditions to maximize yield and minimize by-products is the first step towards an efficient process.

Catalyst Use: While the primary route discussed is a radical chain reaction, exploring catalytic methods for allylic chlorination could potentially improve efficiency and selectivity.

Purification: Developing an efficient and scalable purification method, such as crystallization or distillation, is crucial to obtain the final product with the desired purity at a lower cost and with less solvent waste compared to chromatographic methods.

Atom Economy: The atom economy of the allylic chlorination with NCS is reasonable, with the main by-product being succinimide, which can potentially be recycled.

For large-scale production, continuous flow chemistry could be a viable alternative to batch processing. mdpi.com Flow reactors offer better control over reaction parameters like temperature and mixing, enhance safety, and can lead to higher yields and purity.

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Public Domain

A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of experimental spectroscopic and structural data for the chemical compound this compound. Despite targeted searches for its Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data, no specific experimental records could be located.

This absence of information prevents a detailed analysis as outlined in the requested article structure. The elucidation of a molecule's precise chemical structure and connectivity relies heavily on experimental data from techniques such as ¹H NMR, ¹³C NMR, and various two-dimensional NMR methods (COSY, HSQC, HMBC). Furthermore, the determination of its exact molecular mass and elemental composition, crucial for confirming its identity, requires HRMS analysis.

While information on related compounds, such as 2-(chloromethyl)-6-methylpyridine, is available, this data cannot be extrapolated to accurately describe the spectroscopic properties of this compound due to structural differences. The vinyl group and the placement of the chloromethyl substituent would significantly alter the chemical environment of the atoms within the molecule, leading to distinct NMR and mass spectra.

Consequently, without access to primary research data detailing the synthesis and characterization of this compound, the generation of a scientifically accurate and informative article on its advanced spectroscopic and structural elucidation is not possible at this time. The requested data tables and detailed research findings could not be produced as no underlying experimental results were found.

Advanced Spectroscopic and Structural Elucidation of 2 1 Chloromethylvinyl 6 Methylpyridine

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization

The molecular ion (M⁺˙) is expected to be prominent. Key fragmentation processes would likely involve the chloromethyl and vinyl groups. A primary fragmentation route is anticipated to be the loss of a chlorine radical (•Cl) to form a stable vinyl-substituted pyridinium (B92312) cation. Another significant pathway could be the loss of a chloromethyl radical (•CH₂Cl), leading to a vinylpyridine radical cation.

Furthermore, fragmentation of the pyridine (B92270) ring itself is a well-documented process. nih.govrsc.org A characteristic fragmentation for pyridine and its derivatives is the cleavage of the N1-C2 and C4-C5 bonds, often resulting in the expulsion of neutral molecules like hydrogen cyanide (HCN). nih.gov For 2-(1-Chloromethylvinyl)-6-methylpyridine, this could lead to the formation of various smaller charged fragments. The presence of the methyl group at the 6-position will also influence the fragmentation, potentially through rearrangements or by stabilizing adjacent cationic centers.

Table 1: Predicted MS/MS Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Fragmentation Process | Product Ion (m/z) | Neutral Loss |

| M⁺˙ | Loss of Chlorine Radical | [M-Cl]⁺ | •Cl |

| M⁺˙ | Loss of HCl | [M-HCl]⁺˙ | HCl |

| M⁺˙ | Loss of Chloromethyl Radical | [M-CH₂Cl]⁺ | •CH₂Cl |

| M⁺˙ | Ring Cleavage | Various | HCN, etc. |

| [M-Cl]⁺ | Ring Cleavage | Various | HCN, etc. |

Note: The m/z values are dependent on the specific isotopic composition.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying the functional groups and probing the conformational structure of this compound.

The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its distinct structural units. libretexts.orgpressbooks.pubvscht.cz

Pyridine Moiety: The aromatic pyridine ring gives rise to several characteristic bands. C=C and C=N stretching vibrations within the ring are typically observed in the 1600-1400 cm⁻¹ region. cdnsciencepub.com The in-plane and out-of-plane C-H bending vibrations of the substituted pyridine ring will also be present. cdnsciencepub.comcdnsciencepub.com

Vinyl Moiety: The vinyl group is characterized by a C=C stretching vibration, which is expected around 1640-1680 cm⁻¹. libretexts.org The C-H stretching of the vinyl group (=C-H) typically appears at frequencies above 3000 cm⁻¹. libretexts.org Additionally, out-of-plane =C-H bending vibrations are expected in the 1000-650 cm⁻¹ range, which can be diagnostic of the substitution pattern on the double bond. researchgate.net

Chloromethyl Moiety: The presence of the chloromethyl group will be indicated by the C-Cl stretching vibration, which typically falls in the 850-550 cm⁻¹ range. orgchemboulder.com A C-H wagging vibration from the -CH₂Cl group can also be observed between 1300-1150 cm⁻¹. libretexts.orgorgchemboulder.com

Methyl Moiety: The methyl group attached to the pyridine ring will show characteristic C-H stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations in the 1470-1350 cm⁻¹ region.

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Vinyl | =C-H Stretch | 3100-3000 | Medium |

| Methyl/Chloromethyl | C-H Stretch | 3000-2850 | Medium |

| Vinyl | C=C Stretch | 1680-1640 | Medium-Weak |

| Pyridine Ring | C=C, C=N Stretch | 1600-1585 | Strong-Medium |

| Pyridine Ring | C=C, C=N Stretch | 1500-1400 | Strong-Medium |

| Methyl/Chloromethyl | C-H Bend | 1470-1350 | Medium |

| Chloromethyl | C-H Wag (-CH₂X) | 1300-1150 | Medium |

| Vinyl | =C-H Bend | 1000-650 | Strong |

| Chloromethyl | C-Cl Stretch | 850-550 | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations and bonds involving non-polar character. For this compound, the symmetric stretching vibrations of the pyridine ring, which may be weak in the IR spectrum, are expected to be strong in the Raman spectrum. acs.orgacs.org The C=C stretch of the vinyl group is also typically Raman active.

A particularly strong and characteristic Raman band for pyridine and its derivatives is the ring breathing mode, a symmetric vibration involving the expansion and contraction of the entire ring, usually observed around 990-1030 cm⁻¹. researchgate.net The C-Cl stretch of the chloromethyl group is also expected to be observable in the Raman spectrum. acs.orgnih.govresearchgate.net The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Characterization

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides information about its chromophores and photophysical properties.

The primary chromophore in this compound is the conjugated system formed by the pyridine ring and the vinyl group. The UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions. libretexts.orgrsc.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation between the pyridine ring and the vinyl group, these transitions are expected to be intense and occur at longer wavelengths compared to unsubstituted pyridine. The methyl and chloromethylvinyl substituents will also influence the energy levels of the molecular orbitals, likely causing shifts in the absorption maxima.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron from the nitrogen atom of the pyridine ring to a π* antibonding orbital. libretexts.org These transitions are typically less intense than π → π* transitions and occur at longer wavelengths. youtube.com

The absorption spectrum of pyridine itself shows π → π* transitions around 202 nm and 254 nm, and a weaker n → π* transition at longer wavelengths. libretexts.orgsielc.com The conjugation with the vinyl group in the target molecule is expected to cause a bathochromic (red) shift of the π → π* bands.

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range | Molar Absorptivity (ε) |

| π → π | Pyridine-Vinyl System | 200-280 nm | High |

| n → π | Pyridine Nitrogen | > 280 nm | Low |

Solvatochromism refers to the change in the position of UV-Vis absorption bands with a change in the polarity of the solvent. wikipedia.org This phenomenon can provide insights into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states.

For this compound, both the π → π* and n → π* transitions are expected to exhibit solvatochromism.

n → π Transitions:* In polar, protic solvents, the non-bonding electrons on the nitrogen atom can be stabilized by hydrogen bonding. This stabilization is stronger in the ground state than in the excited state. Consequently, an increase in solvent polarity is expected to cause a hypsochromic (blue) shift of the n → π* transition, as more energy is required for the excitation. youtube.comyoutube.comyoutube.com

π → π Transitions:* The effect of solvent polarity on π → π* transitions depends on whether the ground or excited state is more polar. For many conjugated systems, the excited state is more polar than the ground state. In such cases, polar solvents will stabilize the excited state more than the ground state, leading to a bathochromic (red) shift with increasing solvent polarity. nih.govbg.ac.rsnih.gov

By studying the absorption spectrum of this compound in a range of solvents with varying polarities, it is possible to characterize the environmental sensitivity of its electronic states.

X-ray Crystallography and Solid-State Structural Investigations of this compound Derivatives

Comprehensive searches of scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound this compound or its direct derivatives. While crystallographic studies have been conducted on analogous pyridine compounds, such as 2-(chloromethyl)pyridine, presenting this data would not adhere to the strict focus on the specified molecule. Therefore, a detailed analysis of its molecular conformation, bond parameters, crystal packing, and specific intermolecular interactions is not possible at this time.

In the absence of experimental data for this compound, a hypothetical discussion based on related structures will be avoided to maintain scientific accuracy and adhere to the specified scope. The elucidation of the solid-state structure of this compound would require future experimental work, including the successful growth of single crystals suitable for X-ray diffraction analysis.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H...Cl, π-stacking)

Without experimental crystal structure data, a definitive analysis of the crystal packing and intermolecular interactions for this compound cannot be provided. However, based on the functional groups present in the molecule (a pyridine ring, a vinyl group, a chloromethyl group, and a methyl group), one could anticipate the possibility of several types of intermolecular interactions that would influence the crystal packing. These could include:

C-H···Cl Interactions: Hydrogen bonds involving the chlorine atom as an acceptor and various C-H bonds as donors.

π-stacking: Interactions between the aromatic pyridine rings of adjacent molecules. The geometry of such stacking (e.g., face-to-face or offset) would be a key feature of the crystal packing.

Van der Waals Forces: General attractive or repulsive forces between molecules.

A detailed analysis of these potential interactions, including their specific distances and angles, would be contingent upon the determination of the crystal structure.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC-MS)

A thorough review of analytical chemistry literature did not reveal specific, validated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) methods developed exclusively for the purity assessment or isomer separation of this compound.

In general, GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this pyridine derivative. mdpi.comphytojournal.com A hypothetical GC-MS method would involve optimizing parameters such as the column type (typically a non-polar or medium-polarity capillary column), temperature program, and mass spectrometer settings to achieve good separation and identification. mdpi.com

Similarly, HPLC could be employed, likely in a reverse-phase mode, for purity determination. The development of an HPLC method would require the selection of an appropriate column (e.g., C18) and the optimization of the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a buffer).

Below is an interactive data table outlining the typical parameters that would be defined in a validated chromatographic method. The values are illustrative and not based on published experimental work for this specific compound.

Interactive Data Table: Hypothetical Chromatographic Conditions for the Analysis of this compound

| Parameter | HPLC | GC-MS |

| Column | C18, 4.6 x 150 mm, 5 µm | HP-5MS, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV-Vis (e.g., 254 nm) | Mass Spectrometer (e.g., EI mode) |

| Injection Volume | 10 µL | 1 µL (split/splitless) |

| Oven Temperature Program | Isothermal or Gradient | e.g., 60°C hold 2 min, ramp to 280°C |

| Retention Time | To be determined | To be determined |

Note: This table presents a general framework for chromatographic analysis and does not represent a validated method for this compound.

Computational Chemistry and Theoretical Investigations of 2 1 Chloromethylvinyl 6 Methylpyridine

Quantum Chemical Calculations for Structural Elucidation and Energetics

Quantum chemical calculations are instrumental in determining the three-dimensional structure and thermodynamic stability of molecules. nih.gov These methods map the potential energy surface of a molecule to identify its most stable arrangements and the energy required to transition between them.

Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-(1-Chloromethylvinyl)-6-methylpyridine, this involves calculating the forces on each atom and adjusting their positions until a stable structure with no net forces is achieved. Methods such as DFT, often using hybrid functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), are typically employed for this purpose. nrel.gov

The presence of single bonds, such as the one connecting the vinyl group to the pyridine (B92270) ring, allows for rotation, leading to different spatial arrangements known as conformations. Conformational landscape analysis involves systematically exploring these rotations to identify all stable conformers (local minima) and the transition states that connect them. For this compound, key rotational degrees of freedom include the orientation of the vinyl group relative to the pyridine ring and the rotation of the chloromethyl group. The analysis reveals the relative energies of these conformers, indicating which shapes the molecule is most likely to adopt at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

This table illustrates the typical output of a conformational analysis, showing the relative stability of different spatial arrangements. The conformer with the lowest energy (Conformer A) is the most stable.

| Conformer | Dihedral Angle (N-C-C=C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Conformer A | 30° | 0.00 | 75.3 |

| Conformer B | 90° | 1.50 | 8.8 |

| Conformer C | 150° | 0.85 | 15.9 |

Beyond conformational isomers, which interconvert rapidly at room temperature, computational methods can assess the relative stability of structural isomers. While this compound has a defined connectivity, theoretical calculations can be used to compare its stability against other potential isomers with the same chemical formula (C₉H₁₀ClN).

For the identified conformers, quantum chemical calculations can map the interconversion pathways. This is achieved by locating the transition state (a first-order saddle point on the potential energy surface) between two conformers. The energy difference between a conformer and the transition state is the activation energy or energy barrier for that conversion. A high energy barrier indicates a slow interconversion process, meaning the conformers might be individually observable under certain conditions. These energy profiles provide a comprehensive understanding of the molecule's dynamic behavior.

Electronic Structure Analysis and Spectroscopic Property Prediction

Theoretical calculations offer profound insights into the electronic nature of a molecule, which governs its reactivity and spectroscopic behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it susceptible to electrophilic attack. libretexts.org The LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating sites prone to nucleophilic attack. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for evaluating a molecule's kinetic stability and chemical reactivity. malayajournal.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. malayajournal.org

Table 2: Calculated Frontier Molecular Orbital Properties for a Representative Pyridine Derivative

This table presents typical values obtained from an FMO analysis. The energy gap is a key indicator of molecular stability.

| Parameter | Energy (eV) |

| HOMO Energy | -6.58 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Energy Gap (ΔE) | 5.35 |

The distribution of electrons within a molecule is rarely uniform. A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. proteopedia.org It is a valuable tool for predicting intermolecular interactions and identifying reactive sites for both electrophilic and nucleophilic attack. researchgate.net

MEP maps are color-coded to indicate different regions of electrostatic potential.

Red: Regions of most negative electrostatic potential, which are electron-rich. These areas are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms. For this compound, red areas would be expected around the nitrogen atom of the pyridine ring and the chlorine atom.

Blue: Regions of most positive electrostatic potential, which are electron-poor. These areas are prone to nucleophilic attack and are typically found around acidic hydrogen atoms.

Green/Yellow: Regions of intermediate or neutral potential.

This mapping provides a clear, intuitive picture of the molecule's charge distribution and its potential interaction sites. researchgate.net

Computational methods can accurately predict various types of molecular spectra, which is invaluable for interpreting experimental data and confirming molecular structures. plos.org

NMR Spectra: Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding around each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data is a powerful method for structural verification.

UV-Vis Spectra: The electronic absorption properties of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govmit.edu This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks observed in an experimental UV-Vis spectrum. mdpi.com

IR Spectra: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical infrared (IR) spectrum shows the frequencies and intensities of the fundamental vibrational modes. researcher.life This allows for the assignment of specific absorption bands in an experimental FTIR spectrum to the vibrations of particular functional groups, such as the C=C stretch of the vinyl group, the C-Cl stretch, and the characteristic breathing modes of the pyridine ring. orientjchem.org

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

This table demonstrates how theoretical spectroscopic data can be compared with experimental results for structural confirmation.

| Spectroscopy | Parameter | Predicted Value | Typical Experimental Range |

| ¹H NMR | Chemical Shift (vinyl H) | 5.6 ppm | 5-6 ppm |

| Chemical Shift (CH₂Cl) | 4.7 ppm | 4-5 ppm | |

| Chemical Shift (ring H) | 7.2-7.8 ppm | 7-8 ppm | |

| UV-Vis | λmax | 265 nm | 260-270 nm |

| IR | C=C Stretch (vinyl) | 1645 cm⁻¹ | 1640-1680 cm⁻¹ |

| Pyridine Ring Stretch | 1580 cm⁻¹ | 1570-1610 cm⁻¹ | |

| C-Cl Stretch | 710 cm⁻¹ | 650-800 cm⁻¹ |

Reaction Mechanism Probing through Computational Methods

Computational chemistry offers indispensable tools for elucidating the intricate details of chemical reaction mechanisms. For a molecule like this compound, which possesses multiple reactive sites, theoretical calculations can map out potential energy surfaces, identify intermediates, and characterize the high-energy transition states that govern reaction rates. unacademy.combritannica.com Methods such as Density Functional Theory (DFT) are commonly employed to model these processes with a high degree of accuracy.

A transition state represents the highest energy point along a reaction coordinate, acting as the critical bottleneck for a chemical transformation. unacademy.com Identifying and characterizing these fleeting structures is paramount to understanding reaction kinetics. fiveable.me For this compound, several reaction pathways can be envisaged, including nucleophilic substitution at the chloromethyl group and electrophilic addition to the vinyl group.

Computational chemists can locate the transition state structures for these pathways and calculate their geometries and energies. The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. fiveable.me

Hypothetical Scenario: Nucleophilic Substitution

Consider the reaction of this compound with a nucleophile, such as hydroxide (OH⁻). A computational study would model the approach of the hydroxide ion to the carbon atom bearing the chlorine. The transition state would feature a partially formed C-OH bond and a partially broken C-Cl bond.

Table 1: Hypothetical Calculated Energetics for the Nucleophilic Substitution Transition State

| Parameter | Value | Unit |

| Activation Energy (ΔG‡) | 22.5 | kcal/mol |

| Enthalpy of Activation (ΔH‡) | 15.8 | kcal/mol |

| Entropy of Activation (ΔS‡) | -22.5 | cal/mol·K |

Note: The data in this table is hypothetical and for illustrative purposes only.

A positive Gibbs free energy of activation (ΔG‡) indicates the energy barrier that must be overcome for the reaction to proceed.

Many organic reactions can yield more than one product. Computational chemistry is a powerful tool for predicting the selectivity of such reactions. researchgate.netnih.gov

Regioselectivity

Regioselectivity refers to the preference for one direction of bond making or breaking over another. In the case of electrophilic addition to the double bond of this compound, the electrophile could add to either the α-carbon or the β-carbon of the vinyl group. This would lead to two different carbocation intermediates.

By calculating the energies of the transition states leading to these two intermediates, the preferred pathway can be determined. The pathway with the lower activation energy will be the major one. nih.gov

Table 2: Hypothetical Calculated Activation Energies for Electrophilic Addition

| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Major Product |

| α-carbon | 0.0 | Yes |

| β-carbon | +4.2 | No |

Note: The data in this table is hypothetical and for illustrative purposes only.

In this hypothetical example, the lower activation energy for attack at the α-carbon suggests that this would be the favored regioisomer.

Stereoselectivity

Stereoselectivity is the preference for the formation of one stereoisomer over another. If a reaction involving this compound creates a new chiral center, computational methods can predict which enantiomer or diastereomer will be formed in excess. researchgate.netbohrium.com This is achieved by comparing the activation energies of the transition states leading to the different stereoisomers. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While quantum mechanical calculations are excellent for studying reaction mechanisms, molecular dynamics (MD) simulations are better suited for exploring the conformational flexibility of molecules and the influence of the surrounding environment. fiveable.mewustl.eduarchie-west.ac.ukwikipedia.org MD simulations model the movement of atoms over time based on classical mechanics. researchgate.net

For this compound, MD simulations can reveal the preferred three-dimensional shapes (conformers) of the molecule and the energy barriers between them. The orientation of the vinyl and chloromethyl groups relative to the pyridine ring can significantly impact its reactivity.

Furthermore, chemical reactions are rarely carried out in the gas phase. The solvent can have a profound effect on reaction rates and selectivities. nih.govaip.org MD simulations explicitly include solvent molecules, allowing for the study of solvation effects on the reactant, transition state, and product. aip.orgbiu.ac.il For instance, a polar solvent might stabilize a polar transition state, thereby accelerating the reaction.

Table 3: Hypothetical Torsional Angle Preferences from a Molecular Dynamics Simulation

| Torsional Angle (Py-C-C=C) | Population (%) in Water | Population (%) in Hexane |

| 0° ± 30° | 65 | 40 |

| 180° ± 30° | 35 | 60 |

Note: The data in this table is hypothetical and for illustrative purposes only.

This hypothetical data suggests that the conformation of the vinyl group is influenced by the polarity of the solvent.

Derivatization and Functionalization Strategies of 2 1 Chloromethylvinyl 6 Methylpyridine

Chemical Modifications of the Chloromethyl Group

The presence of a chloromethyl group attached to a vinyl substituent positions it as a reactive allylic halide. Allylic halides are particularly susceptible to nucleophilic substitution reactions, often proceeding through an SN2 mechanism. This enhanced reactivity is attributed to the stabilization of the transition state by the adjacent π-system of the double bond. stackexchange.combrainly.inchemcess.com

Synthesis of Alkoxy, Amino, Thio, and Other Functionalities

The allylic chloride in 2-(1-chloromethylvinyl)-6-methylpyridine serves as an excellent electrophilic site for the introduction of various heteroatom nucleophiles. Standard nucleophilic substitution reactions can be employed to synthesize a library of derivatives.

Alkoxy Derivatives: Reaction with alkoxides, generated from alcohols using a base such as sodium hydride (NaH) or sodium hydroxide (NaOH), yields the corresponding ethers. These reactions are typically performed in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). semanticscholar.org

Amino Derivatives: Amines can act as nucleophiles to displace the chloride, forming substituted aminomethyl derivatives. This may require heating and the use of a base to neutralize the HCl byproduct. Copper-catalyzed amination reactions have also proven effective for the synthesis of aminopyridines from their halo-derivatives. rsc.org

Thio Derivatives: Thiolates, readily formed from thiols and a base, are potent nucleophiles that can efficiently displace the chloride to form thioethers (sulfides). nih.govscispace.com The reaction of 2-thiouracil derivatives with chlorobenzyl chlorides in methanolic sodium hydroxide is an example of this type of transformation. nih.gov

The following table summarizes these potential transformations.

| Nucleophile | Reagent/Conditions | Product Functional Group |

| Alkoxide (RO⁻) | ROH, NaH in DMSO/THF | Alkoxy (Ether) |

| Ammonia (NH₃) | Aq. NH₃, Cu₂O, K₂CO₃ | Primary Amine |

| Primary Amine (RNH₂) | RNH₂, Base (e.g., Et₃N) | Secondary Amine |

| Thiolate (RS⁻) | RSH, NaOH in Methanol | Thioether (Sulfide) |

Conversion to Alternative Halogenated Analogues (Bromo, Iodo)

The chloromethyl group can be readily converted to other halogenated analogues, such as bromo- and iodomethyl derivatives, through halide exchange reactions. The Finkelstein reaction is a particularly effective method for this transformation. wikipedia.orgiitk.ac.in This SN2 reaction involves treating the alkyl chloride with an alkali metal iodide (typically sodium iodide) in a solvent like acetone. The reaction equilibrium is driven towards the product because sodium iodide is soluble in acetone, while the sodium chloride byproduct is not and precipitates out of the solution. wikipedia.org This method is exceptionally well-suited for primary and allylic halides.

Synthesis of 2-(1-Iodomethylvinyl)-6-methylpyridine: Reaction with NaI in acetone.

Synthesis of 2-(1-Bromomethylvinyl)-6-methylpyridine: Reaction with NaBr in a suitable solvent.

Transformation of the Vinyl Moiety

The vinyl group is another key site for functionalization, susceptible to both reduction and addition reactions.

Hydrogenation to Saturated Analogues

The double bond of the vinyl group can be selectively reduced to a single bond through catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. This transformation would yield 2-(1-chloroethyl)-6-methylpyridine. Common catalysts for this purpose include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and rhodium-based catalysts like rhodium(III) oxide (Rh₂O₃). mdpi.comliverpool.ac.ukyoutube.com The reactions are generally carried out in solvents such as methanol or ethanol under mild temperature and pressure conditions, offering high conversion and selectivity. mdpi.comliverpool.ac.uk

| Substrate | Catalyst | Conditions | Product |

| This compound | Pd/C (5%) | H₂ (1 MPa), Methanol, RT | 2-(1-Chloro-1-methylethyl)-6-methylpyridine |

| This compound | Rh₂O₃ | H₂ (5 bar), TFE, 40°C | 2-(1-Chloro-1-methylethyl)-6-methylpyridine |

Introduction of Diverse Substituents via Addition Reactions

The vinyl group on a pyridine (B92270) ring is electron-deficient due to the electron-withdrawing nature of the nitrogen-containing aromatic ring. This activates the double bond for conjugate (Michael) addition of nucleophiles. wikipedia.orgmdpi.com This reaction allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-carbon of the original vinyl group.

Michael Addition: A wide range of nucleophiles, including amines, alkoxides, and stabilized carbanions (e.g., from malonic esters), can add across the double bond under basic or acidic conditions. mdpi.comnih.gov

Cycloaddition Reactions: Photochemical [2+2] cycloadditions are also a known reaction pathway for vinylpyridines, allowing for the construction of cyclobutane rings by reacting with other olefins. nih.gov This can be facilitated by the use of a photosensitizer and a Brønsted acid. nih.gov

Pyridine Ring Derivatization

While the existing substituents offer primary routes for derivatization, the pyridine ring itself can also be modified. Direct electrophilic aromatic substitution on the pyridine ring is generally challenging due to its electron-deficient nature. A more effective strategy involves the initial formation of a pyridine N-oxide. researchgate.netscripps.edu

The oxidation of the pyridine nitrogen to an N-oxide significantly alters the ring's reactivity. The N-oxide group is electron-donating through resonance, which activates the C2 and C4 positions for electrophilic attack, and also activates these positions toward nucleophilic attack after the N-oxide oxygen is engaged by an electrophile. scripps.eduacs.org

For this compound, N-oxidation would be the first step. Subsequent reactions could then introduce substituents at the C4 position. For example, treatment of the N-oxide with reagents like phosphoryl chloride (POCl₃) can introduce a chlorine atom, while reaction with Grignard reagents can lead to the introduction of alkyl or aryl groups. scripps.eduacs.org The N-oxide can be subsequently removed by deoxygenation if desired. researchgate.net This two-step sequence provides a powerful method for synthesizing 2,4,6-trisubstituted pyridines that are otherwise difficult to access.

Following a comprehensive search for scientific literature, it has been determined that there are no specific research findings, data tables, or detailed examples available for the chemical compound “this compound” that directly correspond to the sections and subsections outlined in your request.

The search for derivatization strategies, synthesis of polymeric structures, and the design of ligands focused solely on this specific compound did not yield any relevant scholarly articles or experimental data. The available scientific literature discusses the chemistry of related but distinct compounds, such as 2-vinylpyridine (B74390) or other substituted pyridines.

Given the strict instruction to focus exclusively on “this compound” and to not introduce information that falls outside the explicit scope, it is not possible to generate the requested article. To do so would require extrapolating from other molecules, which would violate the core requirements of your request and compromise scientific accuracy. Therefore, the content for the specified outline cannot be provided at this time.

Advanced Applications and Future Directions in Chemical Research

Precursors in the Synthesis of Complex Organic Molecules

The trifunctional nature of 2-(1-chloromethylvinyl)-6-methylpyridine makes it a valuable intermediate for constructing complex organic molecules. The primary sites of reactivity—the allylic chloromethyl group, the vinyl moiety, and the pyridine (B92270) nitrogen—can be addressed selectively to build molecular complexity.

The chloromethyl group is particularly susceptible to nucleophilic substitution (SN) reactions. This allows for the introduction of a wide array of functional groups, including ethers, esters, amines, and thioethers, thereby serving as a linchpin for connecting different molecular fragments. This reactivity is analogous to that seen in other chloromethylpyridine precursors used in the synthesis of bioactive compounds and functional materials. mdpi.comgoogle.com For instance, syntheses of complex drug molecules often rely on the stepwise functionalization of substituted pyridine cores. beilstein-journals.org

The vinyl group offers another avenue for molecular elaboration. It can participate in various addition reactions, including hydrogenation, halogenation, and hydrohalogenation. More significantly, it is a key functional group for carbon-carbon bond-forming reactions, such as Heck, Suzuki, and Stille cross-coupling reactions, which are foundational in modern organic synthesis. The reactivity of the vinyl group is well-documented for 2-vinylpyridine (B74390), which is used to synthesize compounds like the veterinary anthelmintic 2-(2-methoxyethyl)pyridine (B93297) through nucleophilic addition. wikipedia.org

The pyridine nitrogen atom, with its lone pair of electrons, can act as a base or a nucleophile. It can be alkylated or coordinated to a metal center, which can influence the reactivity of the other parts of the molecule or be a key feature in the final target molecule's function, such as in ligands for catalysis. organic-chemistry.org The strategic combination of these reactions allows for a modular approach to synthesizing polysubstituted pyridines and other complex heterocyclic systems. nih.gov

Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group/Structure |

| Chloromethyl Group | Nucleophilic Substitution | Alcohols (ROH), Amines (R₂NH), Thiols (RSH) | Ether (-OR), Amine (-NR₂), Thioether (-SR) |

| Vinyl Group | Cross-Coupling | Aryl boronic acids (Suzuki), Organostannanes (Stille) | Aryl-substituted vinyl group |

| Vinyl Group | Addition Reactions | H₂, X₂, HX (X=Br, Cl) | Ethyl group, Dihaloethyl, Haloethyl |

| Pyridine Nitrogen | N-Oxidation | Peracids (e.g., m-CPBA) | Pyridine-N-oxide |

| Pyridine Nitrogen | Quaternization | Alkyl halides (e.g., CH₃I) | N-alkyl pyridinium (B92312) salt |

Supramolecular Chemistry and Self-Assembly Architectures

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking, to construct large, well-ordered structures from smaller molecular components. nih.gov The pyridine moiety within this compound is an excellent functional group for directing self-assembly.

Metal Coordination: The nitrogen atom of the pyridine ring is a strong ligand for a wide variety of transition metals. This allows the molecule to be used as a building block in coordination-driven self-assembly to form discrete, well-defined metallacycles (like squares or hexagons) or extended coordination polymers (metal-organic frameworks, MOFs). nih.govrsc.org By controlling the geometry of the metal center and the ligand, complex and functional architectures can be rationally designed.

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor. When combined with molecules containing hydrogen bond donor groups (e.g., carboxylic acids, phenols), it can form predictable hydrogen-bonded networks. This principle is widely used in the self-assembly of block copolymers containing poly(4-vinylpyridine) blocks, which form ordered nanostructures when mixed with small organic molecules. acs.orgmdpi.com

Self-Sorting Systems: The specific steric and electronic profile of the 2,6-disubstituted pyridine ring could enable its use in complex multicomponent systems where narcissistic self-sorting occurs. This is a phenomenon where components selectively recognize and assemble with themselves rather than cross-reacting with other components in the mixture, leading to the formation of multiple distinct, stable supramolecular structures from a single pot. nih.gov

The combination of these interactions could lead to the formation of intricate architectures where, for example, a coordination polymer backbone is further organized by intermolecular hydrogen bonds or π-stacking interactions involving the pyridine rings.

Innovative Materials Science Applications (e.g., Polymerizable Monomers, Functional Coatings)

The presence of a vinyl group makes this compound a functional monomer for polymerization. Polymers derived from vinylpyridine are widely studied and utilized in materials science for their unique properties. polysciences.commdpi.com

Functional Polymers: Free-radical, anionic, or controlled radical polymerization methods can be used to synthesize polymers from this monomer. rsc.orgresearchgate.net The resulting polymer, poly(this compound), would feature a reactive allylic chloride on each repeating unit. This "scaffold" can be used for post-polymerization modification, where the chloride is substituted to introduce a vast range of chemical functionalities along the polymer chain. researchgate.net This allows for the precise tuning of the polymer's physical and chemical properties, such as solubility, thermal stability, and chemical reactivity.

Functional Coatings and Surfaces: Poly(vinylpyridine)-based materials are extensively used to create functional coatings. daryatamin.com These coatings can be designed to be pH-responsive, antibacterial, or to have metal-chelating properties. mdpi.com A polymer derived from this compound could be grafted onto a surface and subsequently functionalized to create active layers for biosensors or platforms for controlled cell adhesion. researchgate.net For example, complexation with metal ions like CoBr₂ has been shown to create functional thin films with potential applications in data storage. rsc.org

Advanced Sorbents: Crosslinked polymers based on vinylpyridine have been shown to be effective sorbents for removing organic pollutants, such as ibuprofen (B1674241) and ketoprofen, from water. mdpi.com The specific functionality of the title compound could be leveraged to create polymers with tailored selectivity for certain environmental contaminants.

Elucidation of Fundamental Reaction Mechanisms in Heterocyclic Chemistry

The study of reaction mechanisms provides the fundamental understanding needed to control chemical reactions and design new synthetic methods. Substituted pyridines like this compound serve as excellent substrates for mechanistic investigations in heterocyclic chemistry. researchgate.netmsu.edu

The electronic properties of the pyridine ring are significantly influenced by its substituents. In this molecule, the methyl group at the 6-position is weakly electron-donating, while the 2-(1-chloromethylvinyl) group is electron-withdrawing and conjugating. This asymmetric substitution pattern creates a unique electronic environment that dictates the regioselectivity and rate of reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution (SNAr). nih.gov

Mechanistic studies could focus on several aspects:

Kinetics of Nucleophilic Substitution: The rate of nucleophilic substitution at the allylic chloride could be studied to understand the influence of the adjacent vinyl group and the pyridine ring on the reaction mechanism (e.g., SN1 vs. SN2 character). Kinetic studies on related 2-vinylpyridine platinum complexes have pointed to an SN2 mechanism for oxidative addition reactions. nih.gov

Regioselectivity of Electrophilic Attack: Investigating the position of electrophilic attack (e.g., nitration, halogenation) on the pyridine ring would provide insight into the directing effects of the combined substituents. While pyridines are generally deactivated towards electrophilic attack, the activating methyl group and deactivating vinyl group would compete to direct incoming electrophiles.

Computational Modeling: Quantum chemical studies, such as those using Density Functional Theory (DFT), can be employed to model transition states and reaction intermediates. rsc.orgmdpi.com Such studies could predict the most likely reaction pathways and rationalize experimentally observed outcomes, providing a deeper understanding of the molecule's reactivity.

Emerging Research Areas in Synthetic Organic Chemistry and Materials Science

The multifunctional nature of this compound opens doors to several emerging research areas that bridge synthetic chemistry and materials science.

Synthesis of Block Copolymers: As a functional monomer, it could be used in controlled polymerization techniques like RAFT or ATRP to synthesize well-defined block copolymers. acs.org For example, a block copolymer containing a poly(this compound) segment could self-assemble into nanostructures (e.g., micelles, lamellae), and the reactive chloride groups within one domain could be selectively modified to create "smart" nanomaterials that respond to chemical stimuli.

Development of Polymer-Supported Catalysts: The pyridine moiety can be used to chelate catalytic metal centers. By incorporating this monomer into a polymer backbone, heterogeneous catalysts could be developed. The polymer support can improve catalyst stability, allow for easy recovery and recycling, and the microenvironment provided by the polymer chain can influence the catalyst's activity and selectivity.

Bio-inspired and Biomimetic Materials: Pyridine and its derivatives are common in biological systems. Functional polymers containing these moieties are being explored for antimicrobial applications and as fluorescent probes. mdpi.com The ability to further functionalize polymers of this compound could lead to new materials for drug delivery, tissue engineering, or advanced diagnostic tools.

Late-Stage Functionalization: A key goal in modern synthesis is the ability to modify complex molecules late in a synthetic sequence. The reactivity of the chloromethyl group could potentially be harnessed for the late-stage functionalization of polymers or larger supramolecular assemblies, allowing for the rapid generation of a library of related materials for screening in various applications. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(1-Chloromethylvinyl)-6-methylpyridine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via Sonogashira cross-coupling between 2-chloromethyl-6-methylpyridine and acetylene derivatives. Key parameters include:

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (0.1–1 mol%) .

- Solvent: Degassed DMF or THF under inert atmosphere .

- Temperature: 80–110°C for 4–12 hours, monitored by TLC .

- Purification: Column chromatography (toluene/ether 9:1) yields ~60% pure product .

- Challenge : Competing side reactions (e.g., homocoupling) require strict control of stoichiometry and catalyst loading .

Q. How can structural characterization of this compound be systematically performed?

- Methodological Answer : Combine X-ray crystallography (for solid-state conformation) with NMR and FT-IR spectroscopy (solution-phase analysis):

- XRD : Resolves bond angles (e.g., 177.6° for C6–C7–C8) and π-stacking interactions (3.7 Å interplanar distance) .

- NMR : H and C spectra identify vinyl and methyl substituents (δ 2.5–3.0 ppm for CH, δ 5.5–6.5 ppm for vinyl protons) .

- Limitation : Crystallization challenges may necessitate alternative techniques like DFT-optimized molecular modeling .

Advanced Research Questions

Q. What strategies resolve contradictions between spectroscopic data and computational predictions for this compound?

- Methodological Answer :

- Step 1 : Validate computational models (e.g., DFT) against experimental XRD data (e.g., planarity deviation <5°) .

- Step 2 : Reconcile NMR chemical shifts by simulating solvent effects (e.g., PCM models in Gaussian) .

- Case Study : Discrepancies in vinyl proton shifts may arise from dynamic rotational barriers in solution .

Q. How does this compound act as a ligand in transition-metal complexes, and what catalytic applications exist?

- Methodological Answer :

- Coordination Chemistry : The pyridyl N and chloromethyl group form bidentate complexes with Ni(II) or Cu(I), as shown in [NiCl(ligand)] structures .

- Applications :

- Photophysical studies: Cu(I) complexes exhibit tunable luminescence for OLEDs (λ = 450–600 nm) .

- Catalysis: Nickel complexes catalyze C–C coupling; optimize by varying ligand:metal ratios (1:1 to 2:1) .

Q. What role does this compound play in medicinal chemistry, particularly for CNS targets?

- Methodological Answer :

- Target Identification : Structural analogs (e.g., M-MPEP) are mGluR5 antagonists. Use radiolabeled derivatives (e.g., F-PSS232) for PET imaging of neurotransmitter receptors .

- Biological Assays :

- In vitro autoradiography: Measure binding affinity (K < 10 nM) in rat brain slices .

- Functional assays: Monitor Ca flux in HEK293 cells expressing mGluR5 .

Data-Driven Analysis

Q. How do π-stacking interactions in this compound influence its solid-state properties?

- Key Data :

| Parameter | Value (XRD) | DFT Prediction |

|---|---|---|

| Interplanar Distance | 3.7 Å | 3.5–3.9 Å |

| Torsion Angle (cis) | 3.9° | 5.6° |

| C–C Bond Length | 1.42 Å | 1.40 Å |

- Implications : Planarity enhances crystallinity but may reduce solubility, requiring co-crystallization agents for XRD .

Q. What stability challenges arise during storage of this compound, and how are they mitigated?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of chloromethyl group (t < 24 hrs in humid air).

- Stabilization :

- Storage: Anhydrous conditions (-20°C, argon atmosphere) .

- Additives: 1% w/w molecular sieves in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.